4-MEthylumbelliferyl |A-cellotrioside
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Overview
Description
4-Methylumbelliferyl β-D-cellotrioside is a fluorescent substrate used primarily in the study of cellulase activity. It is hydrolyzed by cellulase enzymes to produce 4-methylumbelliferone, a compound that emits fluorescence, making it useful for kinetic studies of cellulases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl β-D-cellotrioside typically involves the glycosylation of 4-methylumbelliferone with cellotriosyl donors. The reaction conditions often include the use of glycosyl donors such as cellotriosyl bromide and a base like silver carbonate in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for 4-Methylumbelliferyl β-D-cellotrioside are not widely documented. the process would likely involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The product would then be purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl β-D-cellotrioside primarily undergoes hydrolysis reactions catalyzed by cellulase enzymes. This hydrolysis results in the release of 4-methylumbelliferone, which is fluorescent .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of cellulase enzymes and occurs under mild conditions, such as neutral pH and ambient temperature .
Major Products Formed
The major product formed from the hydrolysis of 4-Methylumbelliferyl β-D-cellotrioside is 4-methylumbelliferone, which is a fluorescent compound .
Scientific Research Applications
4-Methylumbelliferyl β-D-cellotrioside is widely used in scientific research for studying the kinetics and activity of cellulase enzymes. It is particularly useful in:
Biochemistry: Used as a substrate in enzyme assays to measure cellulase activity.
Molecular Biology: Employed in the study of gene expression related to cellulase production.
Industrial Applications: Utilized in the development of biofuels by studying the breakdown of cellulose.
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl β-D-cellotrioside involves its hydrolysis by cellulase enzymes. The cellulase enzymes cleave the glycosidic bond, releasing 4-methylumbelliferone. This compound then emits fluorescence when exposed to UV light, allowing for the quantification of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl β-D-cellobioside: Another substrate for cellulase enzymes, used similarly to study cellulase activity.
4-Methylumbelliferyl β-D-glucuronide: Used as a substrate for β-glucuronidase assays.
4-Methylumbelliferyl phosphate: A substrate for phosphatase assays.
Uniqueness
4-Methylumbelliferyl β-D-cellotrioside is unique in its ability to provide detailed kinetic data on cellulase activity due to its specific hydrolysis by these enzymes. Its fluorescent properties make it particularly valuable for real-time monitoring of enzyme activity .
Properties
Molecular Formula |
C28H38O18 |
---|---|
Molecular Weight |
662.6 g/mol |
IUPAC Name |
7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |
InChI |
InChI=1S/C28H38O18/c1-9-4-16(32)41-12-5-10(2-3-11(9)12)40-26-22(38)19(35)24(14(7-30)43-26)46-28-23(39)20(36)25(15(8-31)44-28)45-27-21(37)18(34)17(33)13(6-29)42-27/h2-5,13-15,17-31,33-39H,6-8H2,1H3/t13-,14-,15-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27+,28+/m1/s1 |
InChI Key |
DTPBJHCTIBQLMO-LZSHORFZSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
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